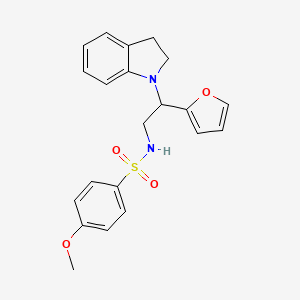![molecular formula C9H11NO3 B2586949 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol CAS No. 1884244-21-6](/img/structure/B2586949.png)
4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenols, such as “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol”, are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . They are used in a variety of applications, including as antiseptics and disinfectants .
Synthesis Analysis
Phenols can be synthesized through several methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .Chemical Reactions Analysis
Phenols undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation. They can also react with active metals to produce phenoxide ions .Physical And Chemical Properties Analysis
Phenols are typically white crystalline solids that are slightly soluble in water. They have higher boiling points than alcohols due to the presence of intermolecular hydrogen bonding .Aplicaciones Científicas De Investigación
Iodide Ion Detection
This compound has been utilized in the development of an electrochemical sensor for the detection of iodide ions . The sensor’s design allows for the selective and sensitive detection of iodide, which is crucial for environmental monitoring and healthcare, as iodide plays a significant role in thyroid function and neurological activity.
Single-Molecule Magnets
“4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” is used in the construction of dinuclear dysprosium single-molecule magnets (SMMs) . These SMMs have potential applications in data storage and quantum computing due to their unique magnetic properties, which can be fine-tuned by altering the ligand structures.
Optical Properties
The compound’s optical properties have been explored for potential use in sensing applications . Its ability to form complexes with various anions can be utilized in the development of colorimetric sensors, which change color in the presence of specific ions .
Electrochemical Properties
The electrochemical properties of “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” make it suitable for use in electrochemical sensing . This application is particularly relevant for the detection of environmental pollutants and for monitoring water quality .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand to form complexes with metal ions. These complexes can be studied for their catalytic properties or used in the synthesis of new materials with desired chemical and physical properties .
Molecular Weight Determination
The molecular weight of “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” is a fundamental property that is essential for its application in various scientific research fields. Accurate determination of molecular weight is crucial for the synthesis and characterization of the compound.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-ethoxy-2-[(E)-hydroxyiminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-3-4-9(11)7(5-8)6-10-12/h3-6,11-12H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRLNBWJNAPJN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)
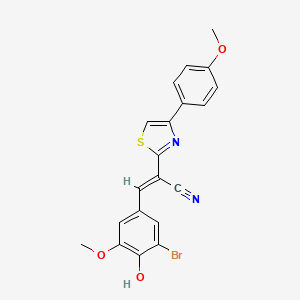
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2586873.png)

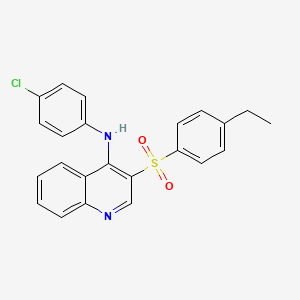

![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)
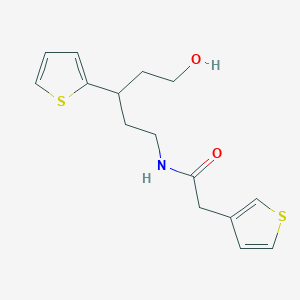
![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)
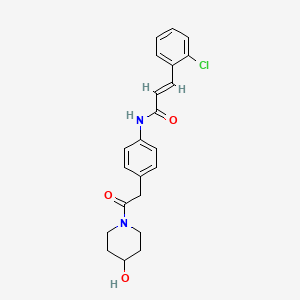

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)
